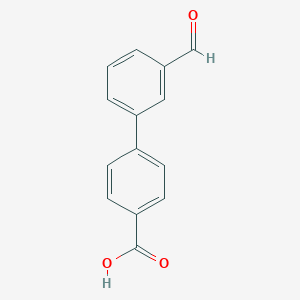

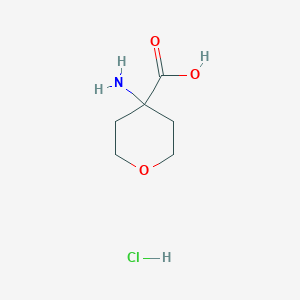

![molecular formula C18H22N2O B112375 [2-(4-苄基哌嗪-1-基)苯基]甲醇 CAS No. 261178-24-9](/img/structure/B112375.png)

[2-(4-苄基哌嗪-1-基)苯基]甲醇

描述

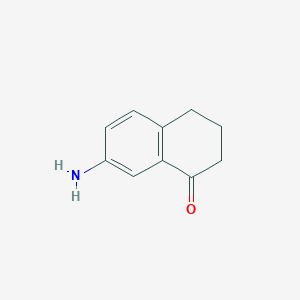

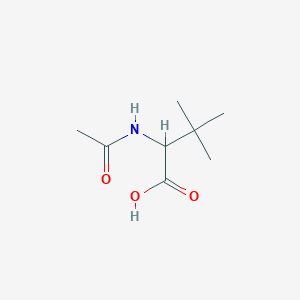

“[2-(4-Benzylpiperazin-1-yl)phenyl]methanol” is a chemical compound with the CAS Number: 261178-24-9 and a linear formula of C18 H22 N2 O . Its IUPAC name is [2-(4-benzyl-1-piperazinyl)phenyl]methanol .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, a related compound was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular weight of this compound is 282.39 . The InChI code is 1S/C18H22N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2 .Physical And Chemical Properties Analysis

The predicted density of this compound is 1.153±0.06 g/cm3 . The predicted boiling point is 445.6±45.0 °C . The predicted vapor pressure is 1.01E-08mmHg at 25°C . The refractive index is 1.616 .科学研究应用

Antimicrobial Activity

This compound has been synthesized and evaluated for its potential in combating microbial infections. It exhibits significant antibacterial and antifungal activities , which are comparable to standard treatments . The effectiveness of these compounds against microbes makes them promising candidates for developing new antimicrobial agents.

Carbonic Anhydrase Inhibition

Derivatives of this compound have been designed to act as inhibitors of carbonic anhydrase (CA), an enzyme crucial for many physiological functions. These inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and osteoporosis .

Apoptosis Induction in Cancer Therapy

Some derivatives have shown the ability to induce apoptosis in cancer cells, particularly in breast cancer cell lines. This is achieved through the inhibition of tubulin polymerization, an essential process for cell division. The compound’s role in apoptosis makes it a valuable asset in cancer research and therapy .

Molecular Docking Studies

The compound has been used in molecular docking studies to predict binding orientations with protein targets. This application is crucial in drug design and discovery, helping to identify how potential drug candidates might interact with their targets .

Analytical Chemistry

In analytical chemistry, the compound’s derivatives can be used as standards or reagents in various assays due to their well-characterized structures and properties. This application is vital for the development of new analytical methods .

Chemical Engineering

In the field of chemical engineering, the compound’s synthesis process involves techniques like reductive amination, which can be optimized for large-scale production. This has implications for the manufacturing of pharmaceuticals and other chemical products .

Environmental Science

While direct applications in environmental science are not explicitly mentioned, the antimicrobial properties of the compound could be explored for environmental decontamination and as a treatment for biofilms in water treatment facilities .

Materials Science

The compound’s derivatives could potentially be used in the development of new materials with biological activity. This includes creating surfaces with antimicrobial properties, which is an area of growing interest in materials science .

作用机制

Target of Action

Similar compounds have been found to interact with various proteins and receptors

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound require further investigation.

Biochemical Pathways

It’s possible that this compound affects multiple pathways, given the complexity of biological systems and the potential for diverse interactions with various targets

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, and further studies are needed to outline these characteristics for [2-(4-Benzylpiperazin-1-yl)phenyl]methanol .

Result of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting potential effects at the molecular and cellular levels

属性

IUPAC Name |

[2-(4-benzylpiperazin-1-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNZIYACKKYLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372440 | |

| Record name | [2-(4-benzylpiperazin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Benzylpiperazin-1-yl)phenyl]methanol | |

CAS RN |

261178-24-9 | |

| Record name | [2-(4-benzylpiperazin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

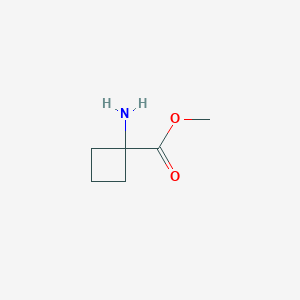

![3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B112320.png)